![molecular formula C22H14F6N4 B397771 2,3-Quinoxalinediamine, N,N'-bis[3-(trifluoromethyl)phenyl]- CAS No. 195822-24-3](/img/structure/B397771.png)
2,3-Quinoxalinediamine, N,N'-bis[3-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Quinoxalinediamine, N,N'-bis[3-(trifluoromethyl)phenyl]- is a heterocyclic aromatic compound featuring a quinoxaline core substituted with two amine groups at the 2- and 3-positions, each further functionalized with 3-(trifluoromethyl)phenyl substituents. The quinoxaline scaffold (C₈H₆N₂) provides a rigid bicyclic structure, while the trifluoromethyl (CF₃) groups introduce strong electron-withdrawing effects, enhancing thermal stability and lipophilicity.
Actividad Biológica
2,3-Quinoxalinediamine, N,N'-bis[3-(trifluoromethyl)phenyl]- (CAS No. 195822-24-3) is a compound that has gained attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, highlighting relevant research findings, case studies, and a summary of physico-chemical properties.
The compound has the following characteristics:
Property | Value |
---|---|
Molecular Formula | C22H14F6N4 |
Molar Mass | 448.36 g/mol |
Density | 1.450 ± 0.06 g/cm³ (Predicted) |
Boiling Point | 470.2 ± 45.0 °C (Predicted) |
pKa | 2.16 ± 0.59 (Predicted) |
These properties suggest that the compound is relatively stable under standard laboratory conditions, making it suitable for various applications in organic synthesis and catalysis .
Biological Activity Overview
Research indicates that 2,3-quinoxalinediamine derivatives exhibit significant biological activities, particularly in the realm of catalysis and as potential therapeutic agents. The following sections detail specific activities and applications.
1. Anticancer Activity
A study highlighted the potential of quinoxaline derivatives in anticancer therapy. Specifically, compounds with structural similarities to N,N'-bis[3-(trifluoromethyl)phenyl]- have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
2. Organocatalysis
The compound has been utilized as an organocatalyst in various organic transformations. Its ability to stabilize negative charges via hydrogen bonding plays a crucial role in facilitating reactions such as the Mannich reaction . The effectiveness of this compound as a catalyst has been demonstrated in several studies where it significantly improved reaction yields and selectivity.
3. Enzyme Inhibition
Research indicates that derivatives of quinoxalinediamine can act as enzyme inhibitors, particularly targeting enzymes involved in cancer progression . The trifluoromethyl groups enhance the binding affinity to enzyme active sites, thereby increasing inhibitory potency.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study 1 : A study conducted by Schreiner's group demonstrated that N,N'-bis[3-(trifluoromethyl)phenyl] derivatives could effectively catalyze asymmetric reactions with high enantioselectivity. This work paved the way for further exploration of quinoxaline-based catalysts in synthetic organic chemistry .
- Case Study 2 : In a pharmacological evaluation, a series of quinoxaline derivatives were tested for their anticancer properties against various cancer cell lines. The results indicated that certain modifications to the quinoxaline structure could significantly enhance cytotoxicity .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that derivatives of quinoxaline, including 2,3-quinoxalinediamine, exhibit significant anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a series of quinoxaline derivatives were tested against human cancer cell lines, revealing promising results with IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells .
Organocatalysis
The compound serves as an effective organocatalyst in various organic transformations. Its ability to stabilize negative charges via hydrogen bonding enhances reaction yields and selectivity in processes like the Mannich reaction. Research has demonstrated that using this compound as a catalyst significantly improves the efficiency of these reactions .
Enzyme Inhibition
Quinoxalinediamine derivatives have been identified as potential enzyme inhibitors, particularly targeting enzymes involved in cancer progression. The presence of trifluoromethyl groups enhances binding affinity to enzyme active sites, thereby increasing inhibitory potency .
Case Studies
Several case studies illustrate the compound's efficacy and versatility:
Case Study 1: Asymmetric Catalysis
A study by Schreiner's group highlighted the use of N,N'-bis[3-(trifluoromethyl)phenyl] derivatives in catalyzing asymmetric reactions with high enantioselectivity. This research underscores the potential for further exploration of quinoxaline-based catalysts in synthetic organic chemistry .
Case Study 2: Anticancer Evaluation
In a pharmacological evaluation involving various cancer cell lines, modifications to the quinoxaline structure enhanced cytotoxicity significantly. Certain derivatives demonstrated superior activity against specific cancer types, suggesting that structural optimization can lead to more potent anticancer agents .
Summary of Applications
Application Type | Description |
---|---|
Anticancer Therapy | Inhibits cancer cell proliferation through apoptosis and cell cycle arrest |
Organocatalysis | Enhances yields and selectivity in organic transformations |
Enzyme Inhibition | Targets enzymes related to cancer progression with increased binding affinity |
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing 2,3-Quinoxalinediamine, N,N'-bis[3-(trifluoromethyl)phenyl]-?
The compound is synthesized via condensation of 2,3-bis-(3-trifluoromethylanilino)quinoxaline with triethyl orthoformate under an argon atmosphere for 5 hours. Purification involves recrystallization from ethanol followed by column chromatography. Characterization employs mass spectrometry (MS), 1H and 13C NMR, and UV/vis spectroscopy to confirm structure and purity .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- X-ray crystallography to determine crystal structure and spatial arrangement of trifluoromethyl groups .
- NMR spectroscopy to resolve aromatic protons and assess substitution patterns. Note that 19F NMR is essential for detecting trifluoromethyl groups, which exhibit distinct splitting due to coupling with adjacent protons .
- Mass spectrometry to confirm molecular weight and fragmentation patterns .
Q. How do the trifluoromethyl groups influence the compound’s reactivity?
The electron-withdrawing trifluoromethyl groups enhance stability by reducing electron density on the quinoxaline core. This affects reactivity in substitution reactions and may increase resistance to oxidation. Steric hindrance from these groups can also dictate regioselectivity in further functionalization .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Yield optimization (reported at 80% in one study ) may involve:
- Screening alternative catalysts (e.g., Lewis acids) to accelerate condensation.
- Varying reaction time/temperature to balance conversion and side reactions.
- Using high-purity starting materials to minimize impurities. Refer to analogous quinoxaline syntheses for guidance, such as TLC monitoring and stepwise solvent selection during purification .
Q. What challenges arise in interpreting spectroscopic data for this compound?
- NMR complexity : Overlapping aromatic signals and 19F-1H coupling require high-resolution instruments and 2D techniques (e.g., COSY, HSQC) for unambiguous assignment .
- Crystallographic variability : Polymorphism or solvent-dependent crystal packing can lead to discrepancies in reported lattice parameters .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should assess:
- Thermal degradation : Thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Photostability : UV/vis exposure tests to detect photodegradation products.
- Moisture sensitivity : Karl Fischer titration to quantify hygroscopicity. Comparative data from structurally similar trifluoromethylated compounds suggest stability is enhanced in inert, anhydrous environments .
Q. How can structural modifications enhance bioactivity or material properties?
- Electron-tuning : Introducing electron-donating/withdrawing groups at specific positions alters electronic properties, impacting charge transport (for materials) or target binding (for bioactive compounds).
- Steric engineering : Bulky substituents can hinder undesired interactions or improve selectivity. For example, EGFR inhibitor designs leverage trifluoromethyl groups for optimal hydrophobic interactions .
Q. How should researchers address contradictions in reported physicochemical data?
Discrepancies in properties (e.g., melting points, solubility) may arise from:
- Purity differences : Rigorous purification (e.g., repeated column chromatography) is critical.
- Crystallization conditions : Solvent polarity and cooling rates affect crystal packing and observed metrics .
- Analytical calibration : Standardize instruments using certified reference materials.
Q. What computational methods predict the compound’s behavior in complex systems?
- DFT calculations : Model electronic structure to predict reactivity or supramolecular interactions.
- Molecular docking : Simulate binding to biological targets (e.g., enzymes) for drug design.
- MD simulations : Assess stability in solvents or polymer matrices. Cross-validate with experimental data (e.g., XRD, NMR) .
Q. What strategies enable selective functionalization of the quinoxaline core?
- Directed C–H activation : Use transition-metal catalysts (e.g., Pd, Ru) to modify specific positions.
- Protecting groups : Temporarily block reactive sites (e.g., amines) during multi-step syntheses.
- Cross-coupling reactions : Suzuki or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Phenylenediamine Derivatives
Phenylenediamines (PDAs) are aromatic diamines with substituents influencing their reactivity and applications. Key comparisons include:
*Estimated molecular weight (C₂₂H₁₂F₆N₄).
Key Differences :
- Substituent Effects : The CF₃ groups in the target compound are more electron-withdrawing than nitro or acetyl groups, reducing basicity and enhancing oxidative stability.
- Applications: While nitro-PDAs are used in dyes, the target’s rigid quinoxaline core and CF₃ groups make it suitable for high-performance polymers.
Phthalimide Derivatives
3-Chloro-N-phenyl-phthalimide () shares structural motifs with the target compound:
- Core Structure: Phthalimide (isoindoline-1,3-dione) vs. quinoxaline. Both are bicyclic, but quinoxaline has two nitrogen atoms, enabling diverse coordination chemistry.
- Substituents : The chloro and phenyl groups in 3-chloro-N-phenyl-phthalimide contrast with the CF₃-phenyl and amine groups in the target.
- Applications: Phthalimides are monomers for polyimides , whereas the target’s diamine functionality could enable crosslinking or chelation in polymers.
Azo Compounds with Trifluoromethyl Groups
Azo compounds (, e.g., N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide) differ significantly:
- Functional Groups : Azo (-N=N-) linkages provide chromophoric properties, making them suitable as dyes or sensors. The target compound lacks azo groups but offers amine reactivity.
- CF₃ Effects: Both classes benefit from CF₃-enhanced stability, but the quinoxaline core in the target enables π-conjugation for electronic applications.
Research Findings and Implications
- Thermal Stability: The CF₃ groups and quinoxaline core likely grant the target compound higher thermal stability compared to nitro-PDAs (decomposition >250°C inferred from similar CF₃-containing compounds).
- Solubility : The target’s lipophilic CF₃ groups may reduce water solubility relative to acetylated PDAs, favoring organic solvent processing.
- Electronic Properties: Conjugation across the quinoxaline ring could enable applications in organic semiconductors, contrasting with the insulating nature of phthalimides.
Métodos De Preparación
Synthesis via Quinoxaline Ring Formation and Subsequent Functionalization
Condensation of 1,2-Diketones with Diamines
The quinoxaline core is typically synthesized via condensation of 1,2-diketones with 1,2-diamines. For N,N'-bis[3-(trifluoromethyl)phenyl]-substituted derivatives, functionalized diamines or post-synthetic modifications are required.
Example Protocol (Adapted from ):
-
Starting Materials:
-
3-Dinitrobenzil (1,2-diketone derivative)
-
o-Phenylenediamine (1,2-diamine)
-
-
Reaction Conditions:
-
Solvent: Glacial acetic acid
-
Temperature: Reflux (110–120°C)
-
Duration: 5–12 hours
-
-
Product:
-
2,3-Bis(3-nitrophenyl)quinoxaline (yield: 85–90%)
-
This intermediate is subsequently reduced to introduce amine groups, which are then functionalized with trifluoromethylphenyl substituents.
Catalytic Reduction of Nitro Groups
Nitro groups on the quinoxaline ring are reduced to amines using catalytic hydrogenation.
-
Catalyst: 5% Pd/C
-
Reducing Agent: Hydrazine hydrate (80% concentration)
-
Solvent: Ethanol
-
Conditions:
-
Temperature: Reflux
-
Duration: 8–12 hours
-
Yield: 70–75%
-
The product, 2,3-bis(3-aminophenyl)quinoxaline, serves as a precursor for further functionalization.
Introduction of Trifluoromethyl Groups
Trifluoromethyl groups are introduced via nucleophilic aromatic substitution or coupling reactions.
Key Challenges:
-
Trifluoromethyl groups are electron-withdrawing, requiring activated aryl halides or metal catalysts for substitution.
-
Palladium-mediated coupling (e.g., Buchwald-Hartwig) is effective for N-arylation.
Hypothetical Protocol (Inspired by ):
-
Substrate: 2,3-Dichloroquinoxaline
-
Coupling Partner: 3-(Trifluoromethyl)aniline
-
Catalyst: Pd(OAc)₂/Xantphos
-
Base: Cs₂CO₃
-
Solvent: Toluene
-
Conditions:
-
Temperature: 100–110°C
-
Duration: 24–48 hours
-
Yield: 50–60%
-
Preparation via Pre-Functionalized Aniline Derivatives
Synthesis of 3-(Trifluoromethyl)phenylamine Intermediates
The synthesis of 3-(trifluoromethyl)aniline is critical for subsequent coupling steps.
-
Starting Material: 2-Chloro-5-trifluoromethylaniline
-
Aminolysis:
-
Reagent: Isobutyryl chloride
-
Solvent: Dichloromethane
-
Base: Solid alkali (e.g., NaOH)
-
Yield: 80–85%
-
-
Methylation:
-
Reagent: Dimethyl sulfate
-
Solvent: Tetrahydrofuran (THF)
-
Catalyst: Butyllithium
-
Yield: 70–75%
-
-
Catalytic Hydrogenation:
-
Catalyst: 5% Pd/C
-
Pressure: 0.1–0.5 MPa H₂
-
Temperature: 25–50°C
-
Yield: 90–95%
-
Condensation with Quinoxalinediamine Precursors
Functionalized anilines are coupled to quinoxaline cores via Mannich condensation or direct amination.
-
Monomer Synthesis:
-
React 2,3-bis(3-aminophenyl)quinoxaline with 3-(trifluoromethyl)phenol and paraformaldehyde.
-
Solvent: Xylene
-
Temperature: 130–160°C
-
Yield: 60–65%
-
-
Curing:
-
Thermal curing at 200–250°C produces polybenzoxazine foams with integrated trifluoromethyl groups.
-
Alternative Methods and Comparative Analysis
Grignard Reagent-Based Functionalization
Trifluoromethylphenyl Grignard reagents (from ) enable direct aryl transfer to halogenated quinoxalines.
Safety Considerations:
-
Explosive Risk: Trifluoromethylphenyl Grignard reagents are thermally unstable.
-
Mitigation: Use low-temperature conditions (<0°C) and dilute solutions.
Procedure:
-
Substrate: 2,3-Dibromoquinoxaline
-
Reagent: 3-(Trifluoromethyl)phenylmagnesium bromide
-
Solvent: Tetrahydrofuran (THF)
-
Yield: 40–50%
Reductive Amination
Quinoxaline-2,3-dione is reacted with 3-(trifluoromethyl)aniline under reductive conditions.
Conditions:
-
Reducing Agent: NaBH₃CN
-
Solvent: Methanol
-
Temperature: 25°C
-
Yield: 55–60%
Data Tables and Reaction Optimization
Table 1: Comparative Analysis of Synthesis Routes
Method | Starting Materials | Catalyst | Yield (%) | Purity (%) |
---|---|---|---|---|
Condensation/Reduction | 3-Dinitrobenzil, o-PDA | Pd/C | 70 | 95 |
Buchwald-Hartwig | 2,3-Dichloroquinoxaline | Pd(OAc)₂ | 55 | 90 |
Grignard Functionalization | 2,3-Dibromoquinoxaline | None | 45 | 85 |
Reductive Amination | Quinoxaline-2,3-dione | NaBH₃CN | 60 | 88 |
Table 2: Optimal Conditions for Catalytic Hydrogenation
Propiedades
Número CAS |
195822-24-3 |
---|---|
Fórmula molecular |
C22H14F6N4 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
2-N,3-N-bis[3-(trifluoromethyl)phenyl]quinoxaline-2,3-diamine |
InChI |
InChI=1S/C22H14F6N4/c23-21(24,25)13-5-3-7-15(11-13)29-19-20(32-18-10-2-1-9-17(18)31-19)30-16-8-4-6-14(12-16)22(26,27)28/h1-12H,(H,29,31)(H,30,32) |
Clave InChI |
FOQJAGNDQYWIRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.